

# Strontium Hydride (SrH<sub>2</sub>) in Catalysis: A Comparative Performance Analysis

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## Compound of Interest

Compound Name: Strontium hydride (SrH<sub>2</sub>)

Cat. No.: B080679

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A comprehensive guide for researchers and scientists on the catalytic performance of **Strontium Hydride (SrH<sub>2</sub>)** in various systems, with a comparative analysis against other alkaline earth metal catalysts. This report details quantitative performance data, experimental protocols, and catalytic pathways.

**Strontium Hydride (SrH<sub>2</sub>)** and its complexes have emerged as potent catalysts in a variety of organic transformations, primarily in hydrogenation and hydrosilylation reactions. As part of the broader family of alkaline earth metal hydrides, SrH<sub>2</sub> offers a unique reactivity profile that is of growing interest to the scientific community. This guide provides an objective comparison of SrH<sub>2</sub>'s performance with its counterparts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

## Alkene Transfer Hydrogenation

A notable application of strontium-based catalysts is in the transfer hydrogenation of alkenes. A comparative study utilizing alkaline-earth metal bis(hexamethyldisilazide) complexes, Ae[N(SiMe<sub>3</sub>)<sub>2</sub>]<sub>2</sub> (where Ae = Ca, Sr, Ba), as precatalysts has provided valuable insights into their relative performance. In this system, the active metal hydride species is generated in situ from a hydrogen source, such as 1,4-cyclohexadiene.

The catalytic activity for the transfer hydrogenation of a range of alkenes was evaluated, with the results summarized in the table below. The data demonstrates a clear trend in catalytic activity, with the heavier alkaline earth metals exhibiting higher efficacy.

Substrate	Catalyst	Time (h)	Conversion (%)
1,1-Diphenylethylene	Ca[N(SiMe <sub>3</sub> ) <sub>2</sub> ] <sub>2</sub>	24	~10
	Sr[N(SiMe <sub>3</sub> ) <sub>2</sub> ] <sub>2</sub>	24	~60
	Ba[N(SiMe <sub>3</sub> ) <sub>2</sub> ] <sub>2</sub>	4	>99
trans-Stilbene	Ca[N(SiMe <sub>3</sub> ) <sub>2</sub> ] <sub>2</sub>	24	~5
	Sr[N(SiMe <sub>3</sub> ) <sub>2</sub> ] <sub>2</sub>	24	~40
	Ba[N(SiMe <sub>3</sub> ) <sub>2</sub> ] <sub>2</sub>	2	>99
1-Hexene	Ca[N(SiMe <sub>3</sub> ) <sub>2</sub> ] <sub>2</sub>	24	~5
	Sr[N(SiMe <sub>3</sub> ) <sub>2</sub> ] <sub>2</sub>	24	~20
	Ba[N(SiMe <sub>3</sub> ) <sub>2</sub> ] <sub>2</sub>	16	>99

Table 1: Comparative Performance of Alkaline-Earth Metal Catalysts in Alkene Transfer Hydrogenation.

The data clearly indicates that for the substrates tested, the catalytic activity follows the order Ba > Sr > Ca. While the barium catalyst demonstrates superior performance with faster reaction times and higher conversions, the strontium catalyst offers a significant improvement over its lighter calcium counterpart.

## Experimental Protocol: Alkene Transfer Hydrogenation

The following is a general procedure for the transfer hydrogenation of alkenes using Sr[N(SiMe<sub>3</sub>)<sub>2</sub>]<sub>2</sub> as a precatalyst and 1,4-cyclohexadiene as the hydrogen source.

Materials:

- Strontium bis(hexamethyldisilazide) - Sr[N(SiMe<sub>3</sub>)<sub>2</sub>]<sub>2</sub>
- Alkene substrate (e.g., 1,1-diphenylethylene)
- 1,4-Cyclohexadiene (hydrogen donor)

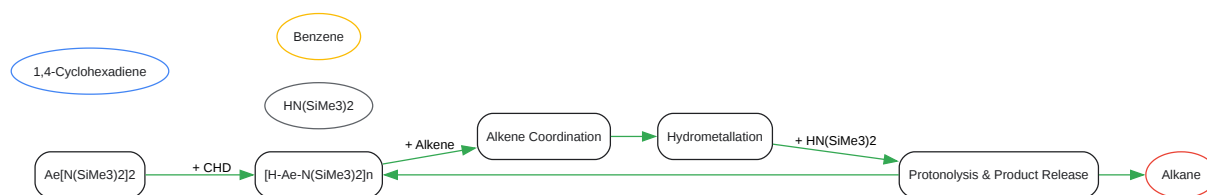
- Anhydrous toluene (solvent)
- Inert atmosphere glovebox or Schlenk line

Procedure:

- Inside an inert atmosphere glovebox, a reaction vessel is charged with the alkene substrate (1.0 mmol) and the strontium precatalyst (0.05 mmol, 5 mol%).
- Anhydrous toluene (5 mL) is added to dissolve the reactants.
- 1,4-Cyclohexadiene (2.0 mmol) is added to the reaction mixture.
- The reaction vessel is sealed and the mixture is stirred at the desired temperature (e.g., 80 °C).
- The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the alkene.
- Upon completion, the reaction is quenched by the addition of a proton source (e.g., methanol) and the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel.

## Catalytic Pathway for Alkene Transfer Hydrogenation

The catalytic cycle for the transfer hydrogenation of an alkene using an alkaline-earth metal amide precatalyst and 1,4-cyclohexadiene (CHD) as the hydrogen source is proposed to proceed through the following steps:



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Figure 1: Proposed catalytic cycle for alkene transfer hydrogenation.

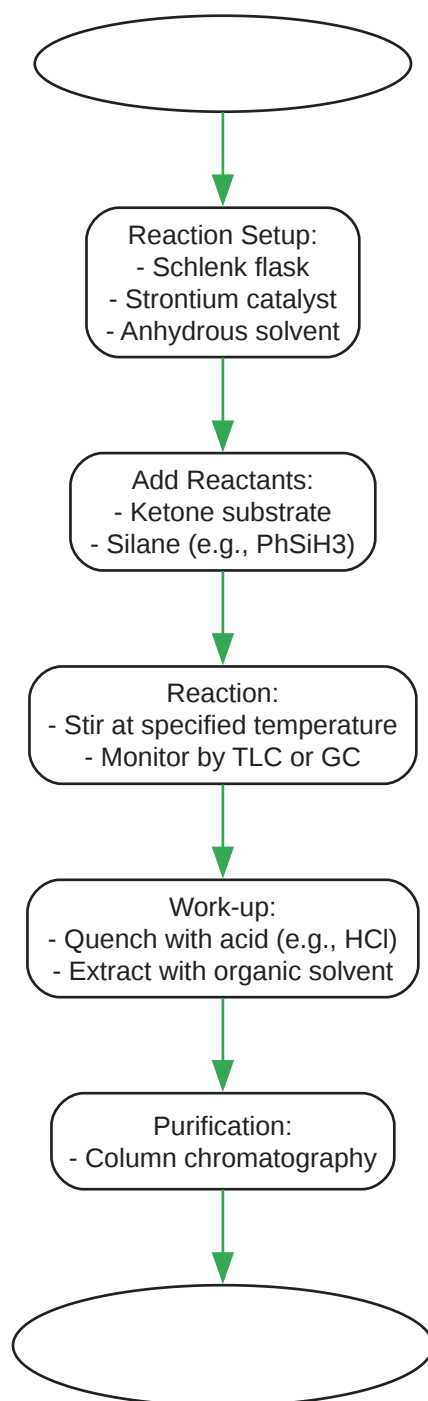
## Hydrosilylation of Carbonyls

Strontium hydride complexes are also effective catalysts for the hydrosilylation of aldehydes and ketones, a reaction that reduces the carbonyl group to an alcohol after a subsequent hydrolysis step. While comprehensive comparative data tables are less readily available in the literature for this specific application, theoretical studies and preliminary experimental results suggest a similar trend in reactivity to that observed in hydrogenation, with heavier alkaline earth metals exhibiting enhanced catalytic activity.

DFT calculations on the hydroboration of pyridines, a related hydrofunctionalization reaction, predict the catalytic activities to follow the order  $\text{Ca} > \text{Sr} > \text{Mg}$ . This theoretical insight suggests that strontium-based catalysts hold promise for these types of transformations.

## Experimental Protocol: Hydrosilylation of Ketones

The following provides a general experimental workflow for the hydrosilylation of a ketone using a strontium hydride catalyst.



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